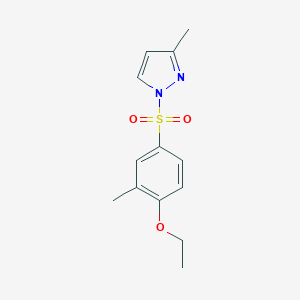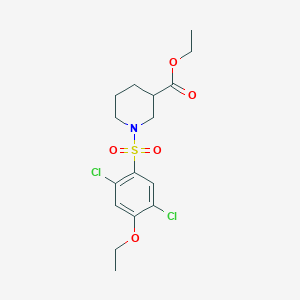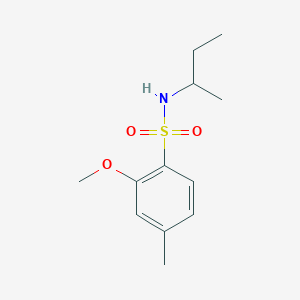
N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide, commonly known as BMS-986142, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMS-986142 is a selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme, which plays a crucial role in the immune system's signaling pathway. As a result, BMS-986142 has been studied for its potential use in treating autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease.
Mécanisme D'action
BMS-986142 selectively inhibits the TYK2 enzyme, which is a critical component of the Janus kinase (JAK) signaling pathway. The JAK-STAT (signal transducer and activator of transcription) pathway plays a crucial role in regulating the immune system's response to various stimuli. By inhibiting TYK2, BMS-986142 can modulate the immune response, reducing inflammation and potentially improving disease outcomes.
Biochemical and Physiological Effects
BMS-986142's selective inhibition of TYK2 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). Additionally, BMS-986142 has been shown to decrease the activation of T cells and B cells, which are involved in the immune response. These effects suggest that BMS-986142 has the potential to modulate the immune response and reduce inflammation in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMS-986142 in lab experiments is its selectivity for TYK2. This selectivity allows researchers to study the specific effects of TYK2 inhibition on the immune response, without affecting other components of the JAK-STAT pathway. However, one limitation of using BMS-986142 is its potential off-target effects on other kinases. Therefore, researchers must carefully control for these potential effects when studying BMS-986142's impact on the immune system.
Orientations Futures
There are several potential future directions for BMS-986142 research. One area of interest is its potential use in combination therapies with other JAK inhibitors. Additionally, researchers are exploring BMS-986142's potential use in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, there is ongoing research into the safety and efficacy of BMS-986142 in clinical trials, which will provide valuable information on its potential as a therapeutic agent.
Conclusion
In conclusion, BMS-986142 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications in autoimmune diseases. Its selective inhibition of TYK2 offers a unique approach to modulating the immune response and reducing inflammation. While there are limitations to its use in lab experiments, ongoing research into its safety and efficacy in clinical trials offers hope for its potential as a therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of BMS-986142 involves a multistep process that starts with the reaction of 2,4-dimethylbenzenesulfonyl chloride with butan-2-amine to form N-butan-2-yl-2,4-dimethylbenzenesulfonamide. This intermediate is then reacted with methanol and a catalytic amount of sulfuric acid to yield the desired product, BMS-986142.
Applications De Recherche Scientifique
BMS-986142 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, BMS-986142 has shown promising results in reducing inflammation and improving disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-5-10(3)13-17(14,15)12-7-6-9(2)8-11(12)16-4/h6-8,10,13H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFKSAUKOUENNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(C=C(C=C1)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

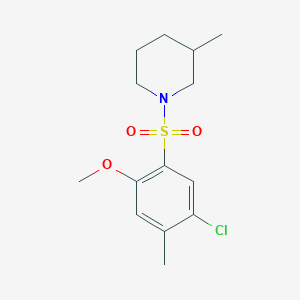
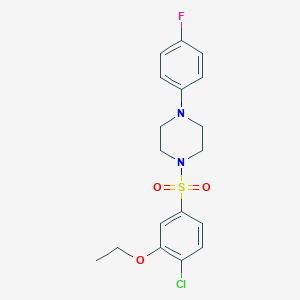
![4-(4-Fluorophenyl)-1-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B344947.png)
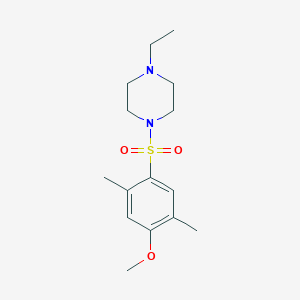
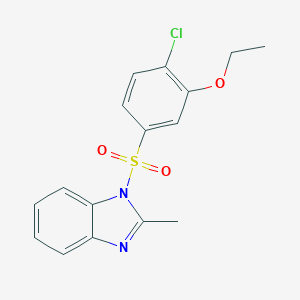
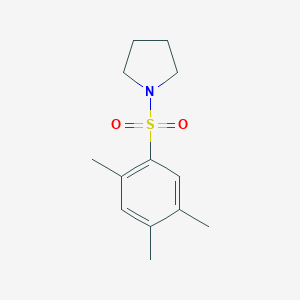
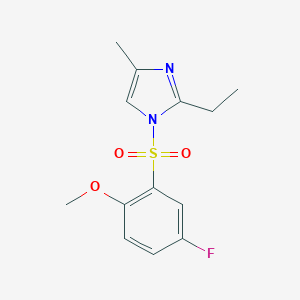
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B344955.png)
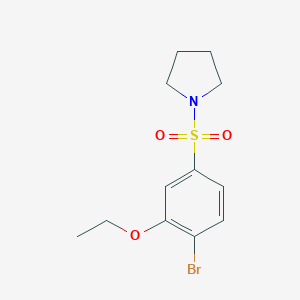
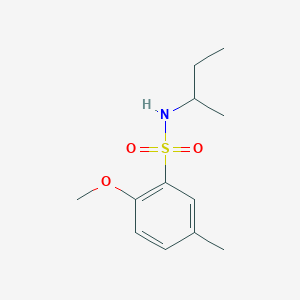
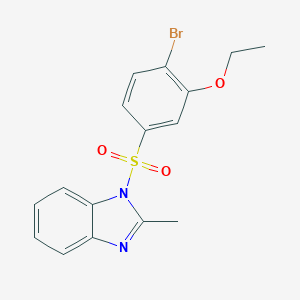
![1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole](/img/structure/B344965.png)
